molecular formula C10H11ClN2O B2954402 2-amino-5-chloro-N-cyclopropylbenzamide CAS No. 5004-87-5

2-amino-5-chloro-N-cyclopropylbenzamide

Cat. No.: B2954402
CAS No.: 5004-87-5
M. Wt: 210.66
InChI Key: BRIJIUCAAYPGRZ-UHFFFAOYSA-N
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Description

2-amino-5-chloro-N-cyclopropylbenzamide is a chemical compound with the molecular formula C10H11ClN2O. It is a specialty product often used in proteomics research . This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a cyclopropyl group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-chloro-N-cyclopropylbenzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclopropylamine under specific conditions. The nitro group is then reduced to an amino group using a suitable reducing agent such as iron powder in the presence of an acid . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-chloro-N-cyclopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso or nitro derivatives, amines, and substituted benzamides, depending on the type of reaction and reagents used .

Scientific Research Applications

2-amino-5-chloro-N-cyclopropylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-chloro-N-cyclopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-5-chloro-N-cyclopropylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its cyclopropyl group provides steric hindrance, affecting its interaction with other molecules and making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-amino-5-chloro-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-6-1-4-9(12)8(5-6)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIJIUCAAYPGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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